molecular formula C12H14Cl2N2O5 B1456147 Methyl (2S,4S)-4-(2-chloro-4-nitrophenoxy)-2-pyrrolidinecarboxylate hydrochloride CAS No. 1354488-36-0

Methyl (2S,4S)-4-(2-chloro-4-nitrophenoxy)-2-pyrrolidinecarboxylate hydrochloride

Cat. No.: B1456147
CAS No.: 1354488-36-0
M. Wt: 337.15 g/mol
InChI Key: YQQIFSAKNMJMCM-GNAZCLTHSA-N
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Description

Methyl (2S,4S)-4-(2-chloro-4-nitrophenoxy)-2-pyrrolidinecarboxylate hydrochloride is a chiral pyrrolidine derivative characterized by a stereochemically defined bicyclic structure. The compound features a pyrrolidinecarboxylate backbone with a substituted phenoxy group at the C-4 position, bearing both chloro (at the 2-position) and nitro (at the 4-position) substituents.

The stereochemistry at C-2 and C-4 is critical for its pharmacological relevance, as similar pyrrolidine derivatives are explored for their bioactivity in central nervous system (CNS) targeting or enzyme inhibition .

Properties

IUPAC Name

methyl (2S,4S)-4-(2-chloro-4-nitrophenoxy)pyrrolidine-2-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN2O5.ClH/c1-19-12(16)10-5-8(6-14-10)20-11-3-2-7(15(17)18)4-9(11)13;/h2-4,8,10,14H,5-6H2,1H3;1H/t8-,10-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQQIFSAKNMJMCM-GNAZCLTHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(CN1)OC2=C(C=C(C=C2)[N+](=O)[O-])Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1C[C@@H](CN1)OC2=C(C=C(C=C2)[N+](=O)[O-])Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14Cl2N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl (2S,4S)-4-(2-chloro-4-nitrophenoxy)-2-pyrrolidinecarboxylate hydrochloride is a synthetic organic compound that has attracted significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula:

  • Molecular Formula: C₁₂H₁₃ClN₂O₅
  • Molecular Weight: Approximately 303.75 g/mol

The structural components include a pyrrolidine ring and a nitrophenoxy moiety, which are critical to its biological properties.

Mechanisms of Biological Activity

Research indicates that this compound exhibits various biological activities through interactions with specific molecular targets.

Key Mechanisms:

  • Enzyme Inhibition: The compound has been studied for its role as a thrombin inhibitor, which is essential for anticoagulant therapies. It interacts with thrombin's active site, potentially altering its enzymatic activity.
  • Receptor Binding: The presence of the chloro and nitro groups suggests that this compound may bind to various receptors, influencing cellular signaling pathways related to inflammation and pain modulation.

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

Activity Description
Anticoagulant Properties Acts as a thrombin inhibitor, potentially useful in preventing blood clots.
Anti-inflammatory Effects Modulates pathways related to inflammation, making it a candidate for anti-inflammatory therapies.
Analgesic Potential Investigated for pain relief applications through its interaction with pain receptors.

Case Studies and Research Findings

  • Thrombin Inhibition Studies:
    • A study demonstrated that this compound effectively inhibited thrombin activity in vitro. This finding supports its potential use in anticoagulant therapies aimed at preventing thromboembolic disorders.
  • Anti-inflammatory Research:
    • Experimental models have shown that the compound reduces inflammatory markers in animal models of arthritis. This suggests that it may have therapeutic potential in treating inflammatory diseases.
  • Analgesic Properties:
    • Preliminary studies indicate that the compound may reduce pain perception in rodent models, highlighting its potential as an analgesic agent.

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Formation of the Pyrrolidine Ring:
    • Achieved through cyclization reactions using amino acid derivatives.
  • Introduction of the Phenoxy Group:
    • Utilizes nucleophilic substitution reactions where a nitrophenol derivative reacts with a halogenated pyrrolidine.
  • Esterification:
    • The carboxylate group is esterified using methanol in the presence of an acid catalyst.
  • Formation of Hydrochloride Salt:
    • The final product is converted into its hydrochloride salt by reacting with hydrochloric acid.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₁₂H₁₃ClN₂O₅
  • Molecular Weight : Approximately 303.75 g/mol
  • CAS Number : 1217687-34-7

The compound features a pyrrolidine ring substituted with a chloro and nitro group on the phenoxy moiety, which contributes to its biological activity and reactivity.

Medicinal Chemistry

This compound serves as a potential candidate for drug development due to its unique structural features. Its ability to act as a ligand for various biological targets makes it valuable in exploring receptor interactions, particularly in the development of thrombin inhibitors for anticoagulant therapies.

Organic Synthesis

Methyl (2S,4S)-4-(2-chloro-4-nitrophenoxy)-2-pyrrolidinecarboxylate is utilized as a building block for synthesizing more complex organic molecules. The functional groups present allow for diverse chemical reactions such as oxidation, reduction, and nucleophilic substitutions, facilitating the generation of various derivatives .

Agricultural Chemistry

This compound can be employed as an intermediate in the production of agrochemicals. Its biological activity suggests potential use in developing pesticides or herbicides that target specific biochemical pathways in pests or plants.

Case Study 1: Thrombin Inhibition

A study investigated the efficacy of Methyl (2S,4S)-4-(2-chloro-4-nitrophenoxy)-2-pyrrolidinecarboxylate as a thrombin inhibitor. The findings demonstrated that the compound effectively inhibited thrombin activity in vitro, suggesting its potential application in anticoagulant therapies.

Case Study 2: Synthesis of Derivatives

Research focused on synthesizing various derivatives from Methyl (2S,4S)-4-(2-chloro-4-nitrophenoxy)-2-pyrrolidinecarboxylate through selective functional group modifications. This study highlighted the versatility of the compound in generating biologically active molecules with enhanced pharmacological properties .

Comparative Applications Table

Application AreaDescriptionPotential Benefits
Medicinal ChemistryDevelopment of thrombin inhibitorsEnhanced anticoagulant therapies
Organic SynthesisBuilding block for complex organic moleculesVersatile synthesis routes
Agricultural ChemistryIntermediate for agrochemical productionTargeted pest control

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional nuances of Methyl (2S,4S)-4-(2-chloro-4-nitrophenoxy)-2-pyrrolidinecarboxylate hydrochloride can be elucidated through comparison with analogous compounds (Table 1).

Table 1: Comparative Analysis of Structurally Related Pyrrolidinecarboxylate Derivatives

Compound Name Substituents on Phenoxy Ring Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
Target Compound: this compound 2-chloro, 4-nitro C₁₂H₁₃ClN₂O₅·HCl ~342.6* High polarity due to EWGs; potential CNS activity (inferred)
Methyl (2S,4S)-4-(4-nitrophenoxy)-2-pyrrolidinecarboxylate 4-nitro C₁₂H₁₄N₂O₅ 266.25 Lower molecular weight; nitro group enhances reactivity
Methyl (2S,4S)-4-(2,5-dichlorophenoxy)-2-pyrrolidinecarboxylate 2,5-dichloro C₁₂H₁₃Cl₂NO₃ 290.14 Increased lipophilicity; irritant hazard
Methyl (2S,4S)-4-[2-chloro-4-(tert-pentyl)phenoxy]-... hydrochloride 2-chloro, 4-tert-pentyl C₁₇H₂₅Cl₂NO₃ 362.3 Bulky tert-pentyl group improves membrane permeability
Methyl (2S,4S)-4-[(4-chloro-1-naphthyl)oxy]-2-pyrrolidinecarboxylate hydrochloride 4-chloro-naphthyl C₁₆H₁₇Cl₂NO₃ 342.22 Extended aromatic system; potential DNA intercalation

*Estimated based on analogous compounds.

Substituent Effects on Physicochemical Properties

  • This may improve solubility in polar solvents but reduce blood-brain barrier penetration.
  • Steric Effects: The tert-pentyl group in introduces steric bulk, favoring hydrophobic interactions, whereas the naphthyl group in extends π-π stacking capabilities.
  • Hazard Profile: Compounds with multiple halogens (e.g., ) are classified as irritants, suggesting similar handling precautions for the target compound despite lacking explicit hazard data.

Preparation Methods

Pyrrolidine Ring Synthesis

The pyrrolidine ring is synthesized through cyclization of amino acid derivatives or keto-amino compounds. For example, (S)-4-hydroxy-2-pyrrolidone derivatives can be prepared by asymmetric hydrogenation of amino-keto precursors using ruthenium catalysts under hydrogen pressure. This step yields stereochemically defined pyrrolidine intermediates essential for the final compound’s stereochemistry.

Step Reaction Conditions Yield Notes
Asymmetric hydrogenation of ammonium salt of 4-amino-3-oxobutanoic acid Ru2Cl4((R)-BINAP)2·NEt3 catalyst, methanol, 50°C, 30 atm H2, 17 h 72-83% High stereoselectivity, complete conversion

Esterification and Hydrochloride Salt Formation

The carboxylate moiety is methylated by esterification with methanol under acidic conditions to form the methyl ester. Subsequently, the free base is converted into its hydrochloride salt by treatment with ethereal hydrogen chloride, followed by solvent evaporation to isolate the hydrochloride salt as a stable solid.

Step Reaction Conditions Yield Notes
Esterification with methanol under acidic conditions Methanol, acid catalyst (e.g., HCl or sulfuric acid), reflux High Standard esterification protocol
Formation of hydrochloride salt Ethereal HCl, solvent evaporation Quantitative Improves compound stability and handling

Reaction Mechanisms and Chemical Considerations

  • Nucleophilic Aromatic Substitution: The phenoxy group is introduced via displacement of a halogen on the pyrrolidine ring by the phenol nucleophile. The presence of electron-withdrawing nitro and chloro groups on the phenol ring enhances the nucleophilicity and facilitates substitution.

  • Cyclization: The pyrrolidine ring formation involves intramolecular nucleophilic attack of an amino group on a keto or ester functionality, under acidic or basic catalysis, to form the five-membered ring with defined stereochemistry.

  • Esterification: Acid-catalyzed reaction of the carboxylic acid with methanol forms the methyl ester, a common protecting group and synthetic handle.

  • Salt Formation: Reaction with HCl produces the hydrochloride salt, enhancing solubility and crystallinity.

Summary Table of Preparation Methods

Preparation Step Reagents and Conditions Key Parameters Yield Range Notes
Pyrrolidine ring formation Amino-keto precursors, Ru catalyst, methanol, H2 (30 atm), 50°C, 17 h Asymmetric hydrogenation 72-83% Stereoselective synthesis
Phenoxy group introduction 2-chloro-4-nitrophenol, K2CO3, CuI, N,N'-dimethylethylenediamine, 1,4-dioxane, microwave 140°C, 14 h Nucleophilic aromatic substitution Moderate to high Microwave-assisted
Esterification Methanol, acid catalyst, reflux Acid-catalyzed esterification High Standard esterification
Hydrochloride salt formation Ethereal HCl, solvent evaporation Salt formation Quantitative Stabilizes compound

Research Findings and Industrial Considerations

  • Optimization: Industrial synthesis employs continuous flow reactors and optimized purification techniques such as crystallization and chromatography to maximize yield and purity.

  • Versatility: The compound serves as an intermediate in medicinal chemistry, particularly in thrombin inhibitor development, and agrochemical synthesis.

  • Reactivity: The chloro and nitro substituents provide sites for further chemical transformations, including reduction to amines or substitution reactions.

Q & A

Q. What are the recommended methods for synthesizing and characterizing this compound?

Methodological Answer: Synthesis typically involves nucleophilic substitution between a pyrrolidine carboxylate precursor and 2-chloro-4-nitrophenol under basic conditions. For example, ethyl 2-(2-chloro-4-nitrophenoxy)acetate analogs are synthesized via similar nucleophilic aromatic substitution . Post-reaction, the hydrochloride salt is precipitated using HCl. Characterization:

  • Purity: Confirm via HPLC (≥98% purity, as in related pyrrolidine hydrochlorides ).
  • Structure: Use 1H^1 \text{H}-NMR and 13C^{13} \text{C}-NMR to verify stereochemistry (e.g., (2S,4S) configuration) and FT-IR for functional groups (e.g., nitro, ester) .
  • Mass Spectrometry: ESI-MS or HRMS to validate molecular weight (e.g., C12_{12}H14_{14}ClN2_2O5_5·HCl ≈ 345.1 g/mol).

Q. How should researchers handle and store this compound to ensure stability?

Methodological Answer:

  • Handling: Use PPE (gloves, goggles) and work in a fume hood. Avoid skin contact, as related hydrochlorides (e.g., 4-[(2-nitrophenoxy)methyl]piperidine HCl) require precautions against inhalation and dermal exposure .
  • Storage: Store at -20°C in airtight, light-protected containers under inert gas (N2_2 or Ar). Hydrochloride salts of similar compounds degrade upon prolonged exposure to moisture or heat .

Q. What purification techniques are effective for isolating this compound?

Methodological Answer:

  • Recrystallization: Use ethanol/water or dichloromethane/hexane mixtures for high-purity crystals .
  • Column Chromatography: Employ silica gel with gradients of ethyl acetate/hexane (for intermediates) .
  • Acid-Base Extraction: Adjust pH to precipitate the hydrochloride salt from aqueous solutions .

Advanced Research Questions

Q. How can computational modeling predict stereochemical outcomes during synthesis?

Methodological Answer: Quantum chemical calculations (e.g., DFT) can model transition states to predict enantioselectivity. For example, ICReDD combines reaction path searches with experimental validation to optimize stereochemical control . This approach reduces trial-and-error synthesis and identifies energy barriers influencing (2S,4S) vs. (2R,4R) configurations.

Q. What experimental design strategies optimize reaction conditions for nitro group reactivity?

Methodological Answer: Use Design of Experiments (DoE) to screen variables (e.g., temperature, solvent polarity, base strength). For example:

VariableRange TestedImpact on Yield
Temperature60–100°CHigher temps favor nitro activation but risk decomposition
SolventDMF vs. THFPolar aprotic solvents improve nucleophilicity
DoE minimizes experiments while maximizing data on interactions between variables .

Q. How does the chloro substituent influence biological activity or binding studies?

Methodological Answer: The 2-chloro group enhances electrophilicity, potentially increasing reactivity with biological targets (e.g., enzyme active sites). Compare analogs:

  • With Cl : Higher binding affinity (e.g., kinase inhibitors with chloroaryl groups ).
  • Without Cl : Reduced potency (e.g., nitrophenoxy derivatives lacking halogens ).
    Use SPR or ITC to quantify binding kinetics and validate hypotheses.

Q. What analytical methods resolve contradictions in stability data under varying pH?

Methodological Answer:

  • pH Stability Studies: Incubate the compound in buffers (pH 2–12) and monitor degradation via HPLC. Hydrochloride salts are typically stable at pH 4–6 but hydrolyze in strongly basic conditions .
  • Kinetic Analysis: Fit degradation data to first-order models to calculate half-lives (e.g., t1/2_{1/2} = 24 hrs at pH 7.4 ).

Q. How can researchers validate the role of the pyrrolidine ring in chiral catalysis?

Methodological Answer:

  • Chiral HPLC: Separate enantiomers to confirm stereochemical integrity .
  • Catalytic Assays: Test enantioselectivity in asymmetric reactions (e.g., Michael additions). Compare (2S,4S) vs. racemic catalysts .
  • X-ray Crystallography: Resolve crystal structures to correlate configuration with catalytic activity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl (2S,4S)-4-(2-chloro-4-nitrophenoxy)-2-pyrrolidinecarboxylate hydrochloride
Reactant of Route 2
Methyl (2S,4S)-4-(2-chloro-4-nitrophenoxy)-2-pyrrolidinecarboxylate hydrochloride

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